molecular formula C18H14ClF3N6OS B14928313 3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14928313
M. Wt: 454.9 g/mol
InChI Key: ROKCNWPCXAAYBL-UHFFFAOYSA-N
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Description

3-Chloro-N~2~-[3-(1H-pyrazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a pyrazole ring, a thiophene ring, and a trifluoromethyl group, contributes to its unique chemical properties and biological activities.

Properties

Molecular Formula

C18H14ClF3N6OS

Molecular Weight

454.9 g/mol

IUPAC Name

3-chloro-N-(3-pyrazol-1-ylpropyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H14ClF3N6OS/c19-14-15(17(29)23-5-2-7-27-8-3-6-24-27)26-28-13(18(20,21)22)10-11(25-16(14)28)12-4-1-9-30-12/h1,3-4,6,8-10H,2,5,7H2,(H,23,29)

InChI Key

ROKCNWPCXAAYBL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N~2~-[3-(1H-pyrazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyrazole ring, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction Products: Reduced pyrazole derivatives.

    Substitution Products: Substituted derivatives at the chloro position.

Mechanism of Action

The mechanism of action of 3-chloro-N~2~-[3-(1H-pyrazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents, such as 3-chloro-N~2~-[3-(1H-pyrazol-1-yl)propyl]-5-(phenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

    Thiophene-Containing Compounds: Compounds with thiophene rings, such as 2-thienyl-3-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.

Uniqueness

The uniqueness of 3-chloro-N~2~-[3-(1H-pyrazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the thiophene ring contributes to its electronic properties .

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